molecular formula C25H37NO5 B12759294 alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol CAS No. 88770-73-4

alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol

Cat. No.: B12759294
CAS No.: 88770-73-4
M. Wt: 431.6 g/mol
InChI Key: SDKNPASSPGOYCU-UHFFFAOYSA-N
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Description

Alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the core phenyl structure, followed by the introduction of the bis(1-methylethyl)amino group and the ethoxy linkage. The final steps often involve the addition of the hydroxybenzenepropanol moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Key steps in the industrial process include precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Commonly used as a spacer/linker in bioconjugate materials.

    Azobisisobutyronitrile: Used as a radical initiator in polymerizations.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Uniqueness

Alpha-(2-(2-(Bis(1-methylethyl)amino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler analogs.

Properties

CAS No.

88770-73-4

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

IUPAC Name

4-[3-[2-[2-[di(propan-2-yl)amino]ethoxy]-3,6-dimethoxyphenyl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C25H37NO5/c1-17(2)26(18(3)4)15-16-31-25-23(30-6)14-13-22(29-5)24(25)21(28)12-9-19-7-10-20(27)11-8-19/h7-8,10-11,13-14,17-18,21,27-28H,9,12,15-16H2,1-6H3

InChI Key

SDKNPASSPGOYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCOC1=C(C=CC(=C1C(CCC2=CC=C(C=C2)O)O)OC)OC)C(C)C

Origin of Product

United States

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